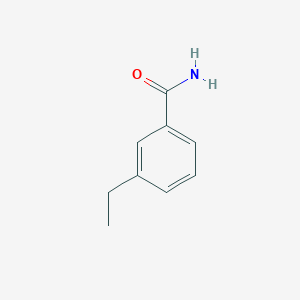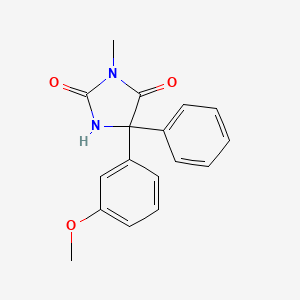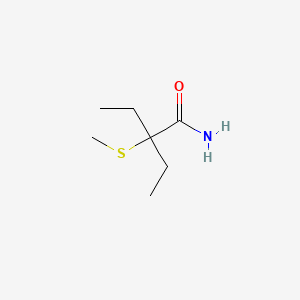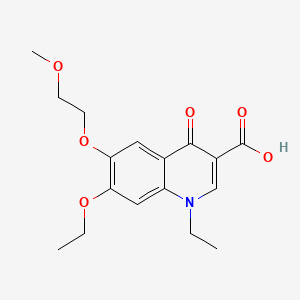
3-Ethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethylbenzamide is an organic compound with the molecular formula C9H11NO. It belongs to the class of benzamides, which are derivatives of benzoic acid. This compound is characterized by the presence of an ethyl group attached to the benzene ring and an amide functional group. It is used in various chemical and industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Ethylbenzamide can be synthesized through the direct condensation of 3-ethylbenzoic acid with ammonia or an amine under acidic conditions. The reaction typically involves heating the reactants to facilitate the formation of the amide bond.
Industrial Production Methods: In industrial settings, this compound is produced using a similar condensation reaction but on a larger scale. The process may involve the use of catalysts to increase the reaction rate and yield. Ultrasonic irradiation and the presence of Lewis acidic ionic liquids immobilized on diatomite earth have been reported to enhance the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Ethylbenzamide undergoes various chemical reactions, including:
Oxidation: The ethyl group can be oxidized to form carboxylic acids.
Reduction: The amide group can be reduced to form amines.
Substitution: The benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Bromine (Br2) in the presence of a catalyst like iron (Fe).
Major Products Formed:
Oxidation: 3-Ethylbenzoic acid.
Reduction: 3-Ethylaniline.
Substitution: Various substituted benzamides depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
3-Ethylbenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activities, including antibacterial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Wirkmechanismus
The mechanism of action of 3-ethylbenzamide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various physiological effects. The exact pathways and targets are still under investigation, but it is believed to modulate certain biochemical processes through its amide functional group.
Vergleich Mit ähnlichen Verbindungen
3-Methylbenzamide: Similar structure but with a methyl group instead of an ethyl group.
3-Chlorobenzamide: Contains a chlorine atom instead of an ethyl group.
3-Methoxybenzamide: Features a methoxy group in place of the ethyl group.
Uniqueness: 3-Ethylbenzamide is unique due to the presence of the ethyl group, which imparts distinct chemical and physical properties compared to its analogs
Eigenschaften
CAS-Nummer |
500293-87-8 |
|---|---|
Molekularformel |
C9H11NO |
Molekulargewicht |
149.19 g/mol |
IUPAC-Name |
3-ethylbenzamide |
InChI |
InChI=1S/C9H11NO/c1-2-7-4-3-5-8(6-7)9(10)11/h3-6H,2H2,1H3,(H2,10,11) |
InChI-Schlüssel |
MVGMZFRPBRUJAQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=CC=C1)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(6-Chlorobenzo[d]thiazol-2-yl)methanol](/img/structure/B13951676.png)




![1-(2-(Aminomethyl)-6-azaspiro[3.4]octan-6-yl)-2-chloroethanone](/img/structure/B13951691.png)








